3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride is represented by the InChI code:1S/C6H11NO2.ClH/c1-4-2-3-7-5 (4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H
. The molecular weight is 165.62 g/mol . Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Scientific Research Applications
Derivatization in High-Performance Liquid Chromatography
3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography. They enable effective detection of free fatty acids and ibuprofen, among others, in human plasma (Morita & Konishi, 2002).
Synthesis of Pharmaceutical Compounds
This chemical has been integral in synthesizing various pharmaceutical compounds. For example, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a valuable chemical entity, was synthesized using a methodology that involves condensation, N-alkylation, and hydrolysis (Cheng Qing-fang, 2005).
Oxidation Catalyst
N-Methylpyrrolidin-2-one hydrotribromide (MPHT), a related compound, has demonstrated efficiency as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, using aqueous hydrogen peroxide as an oxidant (Joseph, Jain, & Sain, 2007).
Asymmetric Synthesis and Catalysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives are also pivotal in asymmetric synthesis and catalysis. For instance, densely substituted L-Proline esters, derived from this compound, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Ligand in Copper-Catalyzed N-Arylation
(S)-N-methylpyrrolidine-2-carboxylate, another derivative, has been found effective as a ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides, synthesizing a variety of N-arylamides (Wang et al., 2010).
Direct Amide Synthesis
An efficient method using diphenylsilane with N-methylpyrrolidine has been developed for the direct synthesis of amides from amines and carboxylic acids, demonstrating broad functional group compatibility and scalability (D'Amaral, Jamkhou, & Adler, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVQZLVQVYWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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